The synthesis of 1-(2-Chlorophenyl)pentan-1-one can be achieved through various methods, with one of the most common being Friedel-Crafts acylation. This method involves the reaction of 2-chlorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically requires anhydrous conditions to prevent hydrolysis and must be carefully controlled to avoid side reactions.
The molecular structure of 1-(2-Chlorophenyl)pentan-1-one can be described as follows:
InChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3The positioning of the chlorine atom significantly influences the compound's reactivity and interaction with other chemical species .
1-(2-Chlorophenyl)pentan-1-one is involved in various chemical reactions due to its functional groups. Some notable reactions include:
The mechanism of action for 1-(2-Chlorophenyl)pentan-1-one primarily revolves around its reactivity due to the presence of both the carbonyl group and the chlorine atom on the phenyl ring.
The electronic effects introduced by the chlorine atom also play a crucial role in determining reaction pathways and product distributions .
The physical and chemical properties of 1-(2-Chlorophenyl)pentan-1-one are essential for understanding its behavior in various applications:
1-(2-Chlorophenyl)pentan-1-one is utilized primarily in scientific research as an intermediate compound in organic synthesis. Its unique structure allows for modifications that lead to various derivatives with potential applications in pharmaceuticals and agrochemicals.
Research into this compound may also explore its potential biological activities or interactions with other compounds, making it relevant in medicinal chemistry .
Retrosynthetic dissection of 1-(2-Chlorophenyl)pentan-1-one (molecular formula: C₁₁H₁₃ClO) reveals two primary disconnection strategies. The first severs the C–C bond between the carbonyl carbon and the pentanoyl chain, yielding 2-chlorobenzene as the aromatic precursor and pentanoyl chloride as the acylating agent. This pathway aligns with classical Friedel-Crafts acylation, leveraging the electron-deficient nature of the ortho-chlorinated aryl ring [2]. The second approach disconnects at the ketone’s α-position, suggesting 1-(2-chlorophenyl)ethanone as a starting material for alkylation via enolate chemistry. However, steric hindrance from the ortho-chloro substituent complicates this route, making Friedel-Crafts the preferred method.
Critical Considerations:
Friedel-Crafts acylation remains the cornerstone for synthesizing aryl ketones like 1-(2-chlorophenyl)pentan-1-one. The reaction couples pentanoyl chloride with 2-chlorobenzene under Lewis acid catalysis, typically AlCl₃. Key limitations include:
Innovative Modifications:
Table 1: Friedel-Crafts Acylation Optimization for 1-(2-Chlorophenyl)pentan-1-one
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (meta:ortho) |
|---|---|---|---|---|---|
| AlCl₃ (stoichiometric) | CH₂Cl₂ | 25 | 4 | 75 | 3:1 |
| FeCl₃ (20 mol%) | Toluene | 80 | 2 | 82 | 4:1 |
| PVP-TfOH (solid) | Solvent-free | 80 | 1.5 | 92 | 6:1 |
| Er(OTf)₃ (10 mol%) | [BMIM]PF₆ | 100 (MW) | 0.25 | 88 | 5:1 |
Achieving meta-acylation in ortho-chlorinated benzenes demands catalysts that override inherent electronic biases. Three strategies dominate:
Table 2: Catalyst Performance in Regioselective Acylation
| Catalyst | Substrate | Selectivity Control | meta:para Ratio | TON |
|---|---|---|---|---|
| Pd(OAc)₂/PivOH + DG | 2-Chloro-N-Me-benzamide | DG-directed | >20:1 | 50 |
| Sc(OTf)₃ (10 mol%) | 2-Chlorobenzene | Chelation | 9:1 | 120 |
| Ph₃Sn-SBA-15 (5 wt%) | 2-Chlorobenzene | Pore confinement | 16:1 | 300 |
Abbreviations: TON = Turnover Number; DG = Directing Group; PivOH = Pivalic acid
Pharmaceutical manufacturing E-factors (waste kg per product kg) range from 25–100 for fine chemicals, emphasizing the need for sustainable ketone synthesis. For 1-(2-Chlorophenyl)pentan-1-one, advancements include:
Solvent-Free Systems: Ball-milling with Fe³⁺-montmorillonite achieves 89% yield with E-factor 0.8 [3].
Waste Metrics:
Process Mass Intensity (PMI): Reduced from 40 to 8 via solvent recovery loops.
Catalyst Innovations:
Table 3: Environmental Metrics for Synthesis Routes
| Method | PMI | cEF | sEF | Solvent Recovery (%) |
|---|---|---|---|---|
| Traditional AlCl₃/DCM | 40 | 32 | 12 | 0 |
| PVP-TfOH/solvent-free | 6 | 5 | 3.5 | 100 |
| Er(OTf)₃/[BMIM]PF₆ (MW-assisted) | 9 | 7 | 4 | 95 |
Abbreviations: cEF = Complete E-Factor; sEF = Simple E-Factor; PMI = Process Mass Intensity
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: